molecular formula C13H15ClO3 B1343567 Ethyl 5-(3-chlorophenyl)-5-oxovalerate CAS No. 898752-16-4

Ethyl 5-(3-chlorophenyl)-5-oxovalerate

Cat. No.: B1343567
CAS No.: 898752-16-4
M. Wt: 254.71 g/mol
InChI Key: JPROZKKUKBDJMB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3-chlorophenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-chlorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 5-(3-chlorophenyl)-5-oxovaleric acid and ethanol into the reactor, along with the acid catalyst, followed by continuous removal of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 5-(3-chlorophenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(3-chlorophenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-chlorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

  • Ethyl 5-(4-chlorophenyl)-5-oxovalerate
  • Ethyl 5-(2-chlorophenyl)-5-oxovalerate
  • Ethyl 5-(3-bromophenyl)-5-oxovalerate

Comparison: Ethyl 5-(3-chlorophenyl)-5-oxovalerate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPROZKKUKBDJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645576
Record name Ethyl 5-(3-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-16-4
Record name Ethyl 3-chloro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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